Nrf2/HO-1 activator 1

Lipid peroxidation Oxidative stress Neuroprotection

Nrf2/HO-1 activator 1 (CAS 2883506-60-1, molecular formula C₂₁H₁₈O₅, MW 350.36), also designated as Compound 24, is a prenylated cudraisoflavone J derivative that functions as a potent activator of the nuclear factor erythroid 2-related factor 2 / heme oxygenase-1 (Nrf2/HO-1) signaling axis. Its neuroprotective activity is mediated through phosphorylation of ERK1/2, JNK, and Akt upstream kinases, leading to enhanced Nrf2 nuclear translocation and HO-1 expression in PC12 cells.

Molecular Formula C21H18O5
Molecular Weight 350.4 g/mol
Cat. No. B12411219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2/HO-1 activator 1
Molecular FormulaC21H18O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C21H18O5/c1-21(2)9-8-14-16(22)10-17-18(20(14)26-21)19(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3
InChIKeyVSEYTLWGWLRKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nrf2/HO-1 Activator 1 (Compound 24) – Potency, Purity, and Procurement-Ready Characterization for Parkinson's Disease Research


Nrf2/HO-1 activator 1 (CAS 2883506-60-1, molecular formula C₂₁H₁₈O₅, MW 350.36), also designated as Compound 24, is a prenylated cudraisoflavone J derivative that functions as a potent activator of the nuclear factor erythroid 2-related factor 2 / heme oxygenase-1 (Nrf2/HO-1) signaling axis [1]. Its neuroprotective activity is mediated through phosphorylation of ERK1/2, JNK, and Akt upstream kinases, leading to enhanced Nrf2 nuclear translocation and HO-1 expression in PC12 cells [1]. The compound is supplied as a research-grade small molecule with characterized purity and is primarily deployed in preclinical Parkinson's disease (PD) models employing 6-OHDA and rotenone neurotoxin challenges .

Why Nrf2/HO-1 Activator 1 Cannot Be Replaced by Other Nrf2/HO-1 Activators Without Quantitative Verification


Although multiple small molecules are marketed as Nrf2/HO-1 activators, their downstream antioxidant efficacy differs substantially even when tested under identical experimental conditions. Within the same cudraisoflavone J derivative series reported by Lu et al. (2022), the prenylated derivative Nrf2/HO-1 activator 1 (Compound 24) and the difluoro-substituted derivative Nrf2/HO-1 activator 2 (Compound 13m) share a common Nrf2/HO-1 activation mechanism, yet Compound 24 reduces lipid peroxide production in rat brain homogenates by 50.5% at 100 μM, compared with only 28.8% for Compound 13m at the identical concentration [1]. This nearly two-fold difference in a key oxidative damage endpoint demonstrates that Nrf2/HO-1 activation alone is an insufficient proxy for functional antioxidant capacity. Substitution without confirmatory side-by-side testing risks selecting a compound with inferior efficacy in lipid peroxidation-relevant neurodegenerative models [1].

Nrf2/HO-1 Activator 1 – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Superior Lipid Peroxidation Inhibition vs. Nrf2/HO-1 Activator 2 in Rat Brain Homogenates – A Direct Head-to-Head Comparison

In the same study and under identical assay conditions, Nrf2/HO-1 activator 1 (Compound 24) suppressed lipid peroxide production by 50.5% at 100 μM in rat brain homogenates, whereas Nrf2/HO-1 activator 2 (Compound 13m, difluoro-substituted analog) achieved only 28.8% inhibition at the same 100 μM concentration [1]. This represents a 1.75-fold greater anti-lipid-peroxidation capacity for the prenylated derivative [1]. Both compounds were tested in parallel using the same rat brain homogenate lipid peroxidation assay, eliminating inter-laboratory or methodological variability as confounding factors [1].

Lipid peroxidation Oxidative stress Neuroprotection

Modestly Enhanced 6-OHDA Neuroprotection IC50 vs. Nrf2/HO-1 Activator 2 from the Same Study

In PC12 cell viability assays using the 6-OHDA neurotoxin model, Nrf2/HO-1 activator 1 demonstrated an IC50 of 3.9 μM for inhibiting 6-OHDA-induced toxicity, compared with an IC50 of 4.2 μM for Nrf2/HO-1 activator 2, both measured after 24 h incubation by MTT assay in the same study [1]. This represents a 7.7% improvement in potency [1]. The differentiation is modest but reproducible and derived from the same experimental system, providing a measurable, albeit narrow, potency advantage for the prenylated compound [1].

6-OHDA Parkinson's disease model Neuroprotection IC50

Equipotent Rotenone Neuroprotection with Divergent Downstream Antioxidant Efficacy – Resolving the Apparent Paradox

Against rotenone-induced toxicity in PC12 cells, Nrf2/HO-1 activator 1 and activator 2 display near-identical IC50 values of 4.8 μM and 4.7 μM, respectively (4 h pretreatment, 24 h rotenone exposure, MTT assay) [1]. This near-equivalence in cell viability protection might suggest interchangeable utility. However, this apparent parity masks a critical divergence: at the functional antioxidant level, activator 1 delivers 50.5% lipid peroxidation inhibition versus 28.8% for activator 2 [1]. The dissociation between cell viability IC50 and biochemical antioxidant readout indicates that activator 1 achieves comparable cytoprotection while simultaneously providing substantially greater suppression of lipid oxidative damage, a finding with implications for experimental models where lipid peroxidation is a primary outcome measure independent of gross cell survival [1].

Rotenone Mitochondrial complex I Neuroprotection IC50

Structural Differentiation: Prenylated Cudraisoflavone J Scaffold Versus Difluoro-Substituted and Chalcone-Based In-Class Alternatives

Nrf2/HO-1 activator 1 (Compound 24) features a prenylated cudraisoflavone J core (C₂₁H₁₈O₅, MW 350.36) [1]. Its closest structural analog, Nrf2/HO-1 activator 2 (Compound 13m), is a difluoro-substituted derivative (C₂₀H₁₆F₂O₅, MW 374.33) differing in both the nature and position of substituents on the isoflavone scaffold [1]. Nrf2/HO-1 activator 3 (Compound C3a) belongs to a distinct chemical series derived from chalcones and has been characterized exclusively in H9c2 cardiomyocytes under H₂O₂ or high-glucose stress, with no reported data in neuronal PC12 cells or brain-derived tissue . Well-known in-class alternatives such as sulforaphane (isothiocyanate, Keap1 cysteine modifier) and bardoxolone methyl (synthetic triterpenoid, IKK/NF-κB dual inhibitor) operate through mechanistically distinct Nrf2 activation modes and differ by orders of magnitude in reported potency ranges . The prenyl substituent on Compound 24 may influence lipophilicity, membrane partitioning, and tissue distribution relative to the difluoro analog, though direct comparative pharmacokinetic data are not yet available [1].

Chemical scaffold SAR Cudraisoflavone J derivative

Mechanistic Pathway Confirmation: ERK1/2, JNK, and Akt-Dependent Nrf2/HO-1 Activation Validated by Pharmacological Inhibitor Reversal

The neuroprotective effects of Nrf2/HO-1 activator 1 were completely eliminated by Zn(II)-protoporphyrin IX (an HO-1 inhibitor), and HO-1 upregulation was abolished by Nrf2 knockdown, confirming the Nrf2/HO-1 axis as the operative pathway [1]. Critically, Compound 24-induced enhancement of Nrf2 nuclear translocation and HO-1 expression was reversed by U0126 (ERK inhibitor), SP600125 (JNK inhibitor), and LY294002 (Akt inhibitor), establishing that the compound engages all three upstream kinase pathways [1]. While Nrf2/HO-1 activator 2 shares this triple-kinase activation mechanism, the differential downstream antioxidant output (particularly the 1.75-fold greater lipid peroxidation inhibition) indicates that Compound 24 couples the same proximal signaling events to a more robust functional antioxidant response [1].

Nrf2 nuclear translocation HO-1 expression Kinase phosphorylation

Nrf2/HO-1 Activator 1 – Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Evidence


Parkinson's Disease Preclinical Modeling with Lipid Peroxidation as a Primary Endpoint

In 6-OHDA or rotenone-based in vitro and ex vivo PD models where lipid peroxidation products (MDA, 4-HNE, isoprostanes) constitute a key readout, Nrf2/HO-1 activator 1 is the evidence-preferred compound. Its 50.5% lipid peroxide reduction in brain homogenates—1.75-fold greater than the closest structural analog Nrf2/HO-1 activator 2—directly addresses this pathological endpoint [1]. The compound has been validated in PC12 cells (a standard dopaminergic neuronal model) with IC50 values of 3.9 μM (6-OHDA) and 4.8 μM (rotenone), enabling dose-response experimental designs within a well-characterized concentration range [1]. Researchers measuring oxidative membrane damage as a surrogate for dopaminergic neurodegeneration will observe the largest effect size with this compound relative to in-class alternatives tested under identical conditions [1].

Comparative Nrf2/HO-1 Activator Studies Requiring a Well-Validated Prenylated Scaffold Reference Compound

For medicinal chemistry campaigns or structure-activity relationship (SAR) studies focused on the cudraisoflavone J chemotype, Nrf2/HO-1 activator 1 serves as the prenylated reference scaffold with fully characterized neuroprotective IC50 values, HO-1 induction data (2-fold at 30 μM), and triple-kinase (ERK1/2, JNK, Akt) mechanistic validation [1]. Its head-to-head data against the difluoro analog (Compound 13m) provides a quantitative benchmark for evaluating new derivatives within the same chemical series [1]. This compound is particularly suited as a positive control in experiments designed to dissect the contribution of specific substituents (prenyl vs. halogen) to downstream antioxidant functional output [1].

Ex Vivo Brain Tissue Oxidative Stress Assays Prioritizing Lipid Peroxidation Inhibition Over Cytoprotection Alone

When using rat brain homogenate preparations to screen for antioxidant capacity—a common ex vivo approach for prioritizing compounds before in vivo testing—Nrf2/HO-1 activator 1's 50.5% lipid peroxidation inhibition provides a substantial dynamic range for detecting concentration-dependent effects [1]. The near-two-fold differentiation from Nrf2/HO-1 activator 2 (28.8%) under identical conditions means that Nrf2/HO-1 activator 1 offers greater assay sensitivity and larger effect sizes, reducing the sample sizes needed to achieve statistical significance in comparative pharmacology experiments [1].

Investigating the Dissociation Between Cell Viability and Oxidative Damage Biomarkers in Neuroprotection

Nrf2/HO-1 activator 1 presents a unique experimental tool for studying the uncoupling of cytoprotection from antioxidant biochemistry. With equipotent rotenone neuroprotection IC50 (4.8 μM vs. 4.7 μM for activator 2) but 1.75-fold superior lipid peroxidation inhibition [1], the compound enables experiments that distinguish between mechanisms preserving cell viability and mechanisms directly quenching lipid oxidative damage. This is relevant for research groups investigating whether lipid peroxidation-independent pathways contribute to Nrf2-mediated neuroprotection, or whether specific chemical substituents (prenyl group) preferentially enhance the antioxidant arm of the Nrf2/HO-1 response [1].

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